N-(5-bromopyridin-3-yl)acetamide
Overview
Description
N-(5-bromopyridin-3-yl)acetamide is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acetamide group at the 3-position. It is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of N-(5-bromopyridin-3-yl)acetamide include high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation or other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-3-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 3-amino-5-bromopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for about 17 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Suzuki Coupling: Typically involves palladium catalysts and arylboronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
N-(5-bromopyridin-3-yl)acetamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)acetamide
- N-(5-bromopyridin-4-yl)acetamide
- N-(5-chloropyridin-3-yl)acetamide
Uniqueness
N-(5-bromopyridin-3-yl)acetamide is unique due to the specific positioning of the bromine and acetamide groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNHKIAWCLFFHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595238 | |
Record name | N-(5-Bromopyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-46-1 | |
Record name | N-(5-Bromo-3-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromopyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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